ent-Lurasidone Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

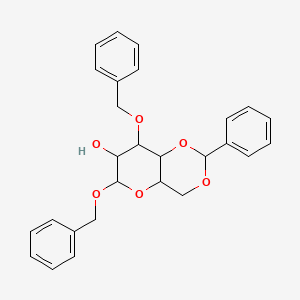

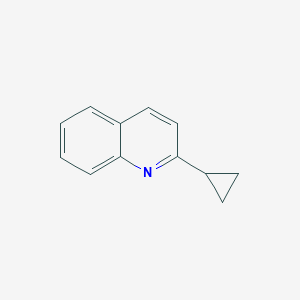

Chlorhydrate d'ent-Lurasidone: est un dérivé de la benzisothiazole et un antipsychotique de deuxième génération (atypique). Il a reçu l'approbation réglementaire pour le traitement de la schizophrénie et de la dépression bipolaire dans divers pays, y compris les États-Unis, le Canada, l'Union européenne, la Suisse et l'Australie . Le composé est connu pour son activité antagoniste aux récepteurs de la dopamine D2 et de la sérotonine 5-HT2A, ainsi que pour son activité antagoniste distinctive 5-HT7 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du chlorhydrate d'ent-Lurasidone implique plusieurs étapes, y compris la formation du cycle benzisothiazole et du cycle isoindole-1,3-dione. Le composé est généralement synthétisé par une série de réactions impliquant des dérivés de la pipérazine et des intermédiaires de cyclohexylméthyle .

Méthodes de production industrielle: La production industrielle du chlorhydrate d'ent-Lurasidone implique souvent l'utilisation de techniques de broyage médiatique pour créer des nanocristaux, ce qui améliore la solubilité et les caractéristiques de dissolution du composé . Des stabilisateurs tels que le poloxamère 188, le PVP K30, le SLS, l'HPMC E15 et le PVP S 630 D sont utilisés pour stabiliser les nanocristaux .

Analyse Des Réactions Chimiques

Types de réactions: Le chlorhydrate d'ent-Lurasidone subit diverses réactions chimiques, y compris des réactions d'oxydation, de réduction et de substitution. Le cycle isoindole-1,3-dione est très sensible à l'hydrolyse alcaline, tandis que le cycle benzisothiazole est sensible à l'oxydation .

Réactifs et conditions courants: Les réactifs courants utilisés dans ces réactions comprennent des bases fortes pour l'hydrolyse et des agents oxydants pour les réactions d'oxydation. Les réactions sont généralement effectuées sous des conditions de température et de pH contrôlées pour assurer la stabilité du composé .

Produits principaux: Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et hydrolysés du chlorhydrate d'ent-Lurasidone .

Applications de recherche scientifique

Le chlorhydrate d'ent-Lurasidone a une large gamme d'applications de recherche scientifique :

Chimie: En chimie, le composé est étudié pour sa structure chimique et sa réactivité uniques, en particulier ses interactions avec divers récepteurs et sa stabilité dans différentes conditions .

Biologie: En biologie, le chlorhydrate d'ent-Lurasidone est utilisé pour étudier les effets des antipsychotiques sur les processus cellulaires et moléculaires. Il est également utilisé dans la recherche sur la liaison aux récepteurs et les voies de transduction du signal .

Médecine: En médecine, le composé est principalement utilisé pour le traitement de la schizophrénie et de la dépression bipolaire. Il est également étudié pour son utilisation potentielle dans d'autres troubles psychiatriques et neurologiques .

Industrie: Dans l'industrie pharmaceutique, le chlorhydrate d'ent-Lurasidone est utilisé dans le développement de nouveaux médicaments antipsychotiques. Il est également étudié pour son utilisation potentielle dans les systèmes et formulations d'administration de médicaments .

Mécanisme d'action

Le chlorhydrate d'ent-Lurasidone exerce ses effets par une combinaison d'activités antagonistes et d'agonistes partiels à divers récepteurs :

Cibles moléculaires:

- Récepteurs de la dopamine D2

- Récepteurs de la sérotonine 5-HT2A

- Récepteurs de la sérotonine 5-HT7

- Agoniste partiel aux récepteurs de la sérotonine 5-HT1A

- Antagonisme modeste aux récepteurs noradrénergiques α2A et α2C

Voies impliquées: L'activité antagoniste du composé au niveau des récepteurs de la dopamine et de la sérotonine contribue à atténuer les symptômes de la schizophrénie et de la dépression bipolaire en modulant les niveaux de neurotransmetteurs et l'activité des récepteurs .

Applications De Recherche Scientifique

ent-Lurasidone Hydrochloride has a wide range of scientific research applications:

Chemistry: In chemistry, the compound is studied for its unique chemical structure and reactivity, particularly its interactions with various receptors and its stability under different conditions .

Biology: In biology, this compound is used to study the effects of antipsychotic agents on cellular and molecular processes. It is also used in research on receptor binding and signal transduction pathways .

Medicine: In medicine, the compound is primarily used for the treatment of schizophrenia and bipolar depression. It is also studied for its potential use in other psychiatric and neurological disorders .

Industry: In the pharmaceutical industry, this compound is used in the development of new antipsychotic medications. It is also studied for its potential use in drug delivery systems and formulations .

Mécanisme D'action

ent-Lurasidone Hydrochloride exerts its effects through a combination of antagonist and partial agonist activities at various receptors:

Molecular Targets:

- Dopamine D2 receptors

- Serotonin 5-HT2A receptors

- Serotonin 5-HT7 receptors

- Partial agonist at serotonin 5-HT1A receptors

- Modest antagonism at noradrenergic α2A and α2C receptors

Pathways Involved: The compound’s antagonistic activity at dopamine and serotonin receptors helps to alleviate the symptoms of schizophrenia and bipolar depression by modulating neurotransmitter levels and receptor activity .

Comparaison Avec Des Composés Similaires

Composés similaires:

Vraylar (cariprazine): Un autre antipsychotique atypique utilisé pour le traitement de la schizophrénie et du trouble bipolaire.

Lamictal (lamotrigine): Utilisé pour stabiliser l'humeur dans le trouble bipolaire et pour réduire la fréquence et la gravité des crises d'épilepsie.

Unicité: Le chlorhydrate d'ent-Lurasidone est unique en raison de son activité antagoniste 5-HT7 distinctive et de son agonisme partiel aux récepteurs 5-HT1A, qui ne sont pas couramment observés dans d'autres agents antipsychotiques . Ce profil de récepteur unique contribue à son efficacité et à sa tolérabilité dans le traitement des troubles psychiatriques .

Propriétés

IUPAC Name |

4-[[2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXKDMSYBGKCJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B12284983.png)

![(4,12-diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12285013.png)

![3-Propyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12285019.png)

![Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B12285031.png)

![6-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12285035.png)

![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)